molecular formula C6H6ClNS B1507776 2-Chloro-4-cyclopropylthiazole CAS No. 1344072-01-0

2-Chloro-4-cyclopropylthiazole

Cat. No. B1507776
CAS RN: 1344072-01-0
M. Wt: 159.64 g/mol
InChI Key: WDXDGXOFFQYIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-cyclopropylthiazole is an organic compound with the molecular formula C6H6ClNS . It has a molecular weight of 159.64 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-cyclopropylthiazole consists of a thiazole ring attached to a cyclopropyl group at the 4-position and a chlorine atom at the 2-position . The exact structure can be found in various chemical databases .

Scientific Research Applications

Synthesis and Characterization in Agricultural Applications

2-Chloro-4-cyclopropylthiazole has been studied for its role in the synthesis of agriculturally significant compounds. For instance, it's a key intermediate in the synthesis of prothioconazole, an agricultural fungicide. A study by Ji et al. (2017) demonstrated a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound crucial for prothioconazole production. This process is noteworthy for its high yield and suitability for industrial application due to its simplicity and mild operating conditions (Ji et al., 2017).

Chemical Transformations and Synthesis

The compound's ability to undergo unique chemical transformations has also been studied. Tomilov et al. (2013) investigated the cyclopropyliminium rearrangement of cyclopropylthiazoles, demonstrating the transformation of 2-alkyl- and 2-aryl-4-cyclopropylthiazoles into fused heterocycles. This research provides insights into the synthesis and manipulation of complex organic compounds (Tomilov et al., 2013).

Antifungal and Antimicrobial Applications

In the realm of antimicrobial research, several studies have highlighted the potential of 2-Chloro-4-cyclopropylthiazole derivatives. For instance, Vicentini et al. (2011) explored pyrazolo[3,4-c]isothiazole and isothiazolo[4,3-d]isoxazole derivatives for their antifungal properties against plant and human pathogenic fungi. These compounds showed promising results, particularly against Magnaporthe grisea, a fungus affecting agriculture (Vicentini et al., 2011).

Turan-Zitouni et al. (2005) synthesized thiazole derivatives of triazoles and evaluated their antifungal and antibacterial activities. Their findings revealed strong antifungal properties, particularly against Candida albicans and Escherichia coli, highlighting the potential of these compounds in addressing drug-resistant pathogens (Turan-Zitouni et al., 2005).

Structural and Mechanistic Studies

Structural analysis and mechanistic studies of compounds related to 2-Chloro-4-cyclopropylthiazole have been conducted to understand their properties better. Kang et al. (2015) investigated the crystal structure of cyproconazole, a fungicide containing a 2-Chloro-4-cyclopropylthiazole moiety. The study provided insights into the molecular interactions and hydrogen bonding patterns that contribute to its functionality (Kang et al., 2015).

Future Directions

While specific future directions for 2-Chloro-4-cyclopropylthiazole are not mentioned in the literature, thiazole derivatives are a topic of ongoing research due to their diverse biological activities . Future studies may focus on exploring the potential applications of 2-Chloro-4-cyclopropylthiazole in various fields, such as medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

Similar compounds have been found to target dna and various receptors such as egfr and vegfr-2 .

Mode of Action

It’s suggested that similar compounds interact with dna and receptors through binding . This binding can lead to changes in the function of the target, potentially leading to the observed effects of the compound.

Biochemical Pathways

Related compounds have been found to affect pathways related to dna synthesis and receptor signaling . The downstream effects of these pathway alterations would depend on the specific pathways involved and could include changes in cell growth, division, and survival.

Result of Action

Similar compounds have been found to have antiproliferative activity, suggesting that they may inhibit cell growth or division .

properties

IUPAC Name

2-chloro-4-cyclopropyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXDGXOFFQYIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734676
Record name 2-Chloro-4-cyclopropyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-cyclopropylthiazole

CAS RN

1344072-01-0
Record name 2-Chloro-4-cyclopropyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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